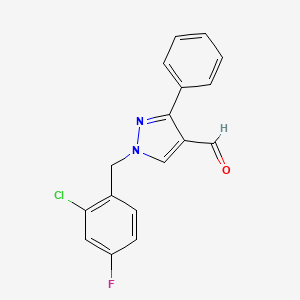
1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C17H12ClFN2O and its molecular weight is 314.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and potential neuroactive properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H12ClFN2O, with a molecular weight of 314.75 g/mol. The presence of the chloro and fluorine substituents on the benzyl ring contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClFN2O |
| Molecular Weight | 314.75 g/mol |
| CAS Number | 492426-26-3 |
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been extensively studied. Compounds in this class have shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. For example, one study reported that certain pyrazole derivatives exhibited MIC values as low as 50 µg/mL against these pathogens .
Neuroactive Properties
Recent studies have highlighted the neuroactive potential of pyrazoles. Specifically, this compound has been linked to calcium release from the endoplasmic reticulum in neuronal cells, suggesting its role in modulating neuronal activity . This mechanism may position it as a candidate for further investigation in neuropharmacology.
Case Study 1: Anti-inflammatory Effects
In a comparative study assessing various pyrazole derivatives for anti-inflammatory activity, this compound was evaluated alongside traditional anti-inflammatories. The results indicated that this compound had superior COX inhibitory activity compared to indomethacin, with an IC50 value significantly lower than that of the reference drug .
Case Study 2: Antibacterial Efficacy
A series of synthesized pyrazole derivatives were tested against multiple bacterial strains. One derivative demonstrated a notable reduction in bacterial growth at concentrations as low as 25 µg/mL against Klebsiella pneumoniae, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The biological activity of pyrazoles is heavily influenced by their structural components. Substituents on the phenyl rings can enhance or diminish activity. For instance, the presence of electron-withdrawing groups like chlorine and fluorine has been correlated with increased potency against inflammatory pathways and bacterial resistance mechanisms .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Chlorine | Increases anti-inflammatory activity |
| Fluorine | Enhances antibacterial properties |
| Alkyl groups | Modulate lipophilicity and bioavailability |
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-8-15(19)7-6-13(16)9-21-10-14(11-22)17(20-21)12-4-2-1-3-5-12/h1-8,10-11H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHDGOFTBZBPRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














